molecular formula C7H11N5O B2531844 N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine CAS No. 13223-24-0

N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine

Cat. No. B2531844
CAS RN: 13223-24-0
M. Wt: 181.199
InChI Key: DRNSXSPHLSBSGL-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine, or N-hydroxyguanidine, is a chemical compound with a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Tautomerism and Molecular Interactions

The study of tautomeric equilibria of purine and pyrimidine bases reveals significant insights into the effects of molecular interactions on these equilibria, particularly in different environments. This research focuses on the changes in tautomeric equilibria as a result of interactions between molecules, using 2-oxo-5-chloro-pyrimidine and 2-hydroxy-5-chloropyrimidine as specific examples. The findings demonstrate the potential biological significance of tautomeric forms in spontaneous mutation and the importance of infrared studies in understanding these mechanisms (Person et al., 1989).

Regioselectivity in Radical Bromination

Research on the regioselectivity of bromination in unsymmetrical dimethylpyridines provides insights into the inductive effects of nitrogen in the ring and the preferential bromination of methyl groups farthest from the nitrogen. This study extends understanding of the mechanisms underlying the bromination of pyridines, contributing to the broader knowledge of pyrimidine chemistry and its applications in synthesizing novel compounds with potential biological activities (Thapa et al., 2014).

Polyamine-Related Abiotic Stress Responses in Plants

L-aminoguanidine, a compound related to the pyrimidine derivative under discussion, has been studied for its role in modulating polyamine-related abiotic stress responses in plants. This research suggests that L-aminoguanidine can serve as a modulator of polyamine mechanisms, offering insights into its potential application in agricultural biotechnology for enhancing plant resilience to abiotic stresses (Köhler & Szepesi, 2023).

DNA Minor Groove Binding

The study of Hoechst 33258, a compound related to pyrimidine derivatives, reveals its significant role in binding to the minor groove of double-stranded B-DNA. This research highlights the potential applications of pyrimidine derivatives in developing novel therapeutic agents targeting DNA interactions, with implications for cancer therapy and genetic studies (Issar & Kakkar, 2013).

Anti-Inflammatory and Pharmacological Effects of Pyrimidines

Recent developments in the synthesis and study of pyrimidine derivatives emphasize their broad pharmacological effects, including anti-inflammatory properties. This research outlines the potential of pyrimidines in developing new therapeutic agents with minimal toxicity, based on detailed structure–activity relationships (SARs) and anti-inflammatory mechanisms (Rashid et al., 2021).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-hydroxyguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c1-4-3-5(2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNSXSPHLSBSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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